Thieno[3,2-b]pyridine-2-carbohydrazide
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Overview
Description
Thieno[3,2-b]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological and biological activities.
Mechanism of Action
- The P2Y12 receptor plays a crucial role in platelet aggregation and activation. When activated, it inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and increased intracellular calcium concentrations .
- By blocking the P2Y12 receptor, Thienopyridine-2-carbohydrazide reduces platelet aggregation and the secretion of platelet agonists like thromboxane A2 (TXA2) and ADP .
- Thienopyridine-2-carbohydrazide disrupts this pathway by inhibiting the P2Y12 receptor, ultimately reducing TXA2 production .
- By inhibiting platelet activation, Thienopyridine-2-carbohydrazide contributes to antithrombotic effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Thienopyridine-2-carbohydrazide has been found to selectively bind to HIV-1 trans Activation Response (TAR) and Rev Response Element (RRE) RNAs, which are essential elements for viral replication . This indicates that Thienopyridine-2-carbohydrazide interacts with these specific RNA molecules, potentially influencing their function and the overall biochemical reactions they are involved in .
Molecular Mechanism
The molecular mechanism of Thienopyridine-2-carbohydrazide is likely related to its ability to bind to HIV-1 TAR and RRE RNAs By binding to these RNA molecules, Thienopyridine-2-carbohydrazide may influence their function and potentially inhibit viral replication
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine-2-carbohydrazide typically involves the reaction of thieno[3,2-b]pyridine derivatives with hydrazine or its derivatives. One common method includes the acylation of 4-substituted thieno[3,2-b]pyrrole-5-carbohydrazides with various acyl chlorides . Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with hydrazine hydrate under reflux conditions .
Industrial Production Methods
These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamidine: Known for its anticancer properties.
Thieno[3,2-b]pyrrole-5-carbohydrazides: Exhibits antiviral activity against alphaviruses.
Thieno[2,3-c]pyridine derivatives: Used as kinase inhibitors in drug discovery.
Uniqueness
Thieno[3,2-b]pyridine-2-carbohydrazide stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
thieno[3,2-b]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBQZGCKCTAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)NN)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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